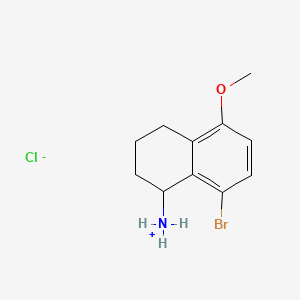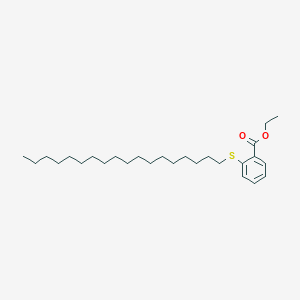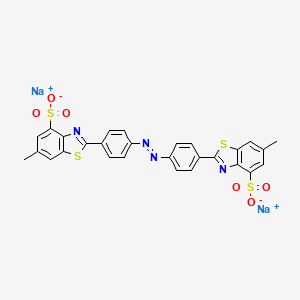
3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as increased stability and bioavailability, making them valuable in various fields including pharmaceuticals, materials science, and molecular imaging .
Vorbereitungsmethoden
The synthesis of 3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide can be achieved through several routes. One common method involves the use of fluoro-l-phenylalanine as a substrate in a multi-enzymatic system. This system includes enzymes such as LAAD, HMS, l-mandelate dehydrogenase, benzoylformate decarboxylase, and phenylacetaldehyde reductase . Industrial production methods often involve the use of fluorinase enzymes to introduce the fluorine atom into the organic molecule .
Analyse Chemischer Reaktionen
3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and bioavailability make it useful in biological studies, particularly in the development of imaging agents.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced activity and stability.
Wirkmechanismus
The mechanism of action of 3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide involves its interaction with specific molecular targets. . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide can be compared with other fluorinated benzyl alcohols, such as 3-fluorobenzyl alcohol and 4-fluoro-3-methoxybenzyl alcohol . These compounds share similar properties, such as increased stability and bioavailability, but differ in their specific applications and reactivity. The unique structure of this compound, with its propylaminomethyl group, provides distinct advantages in certain applications, such as increased selectivity and potency in pharmaceutical development .
Eigenschaften
CAS-Nummer |
67031-43-0 |
|---|---|
Molekularformel |
C11H17BrFNO |
Molekulargewicht |
278.16 g/mol |
IUPAC-Name |
[2-(3-fluorophenyl)-2-hydroxyethyl]-propylazanium;bromide |
InChI |
InChI=1S/C11H16FNO.BrH/c1-2-6-13-8-11(14)9-4-3-5-10(12)7-9;/h3-5,7,11,13-14H,2,6,8H2,1H3;1H |
InChI-Schlüssel |
DQYKFKFGVPSXIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[NH2+]CC(C1=CC(=CC=C1)F)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(4R,5R)-5-Methyl-4-phenyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B13769438.png)




![2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride](/img/structure/B13769468.png)

